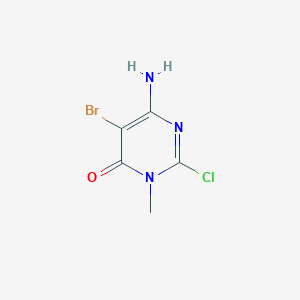
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative followed by amination and methylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and coupling partners. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Biological Studies: The compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of nucleic acid-related enzymes by binding to active sites or interfering with enzyme-substrate interactions. The molecular targets and pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromo-2-chloropyrimidine: Lacks the methyl group at the 3-position.
6-Amino-2-chloro-3-methylpyrimidin-4(3H)-one: Lacks the bromo group at the 5-position.
5-Bromo-2-chloro-3-methylpyrimidin-4(3H)-one: Lacks the amino group at the 6-position.
Uniqueness
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. The combination of amino, bromo, chloro, and methyl groups provides a versatile scaffold for the development of new compounds with specific properties.
Properties
Molecular Formula |
C5H5BrClN3O |
|---|---|
Molecular Weight |
238.47 g/mol |
IUPAC Name |
6-amino-5-bromo-2-chloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5BrClN3O/c1-10-4(11)2(6)3(8)9-5(10)7/h8H2,1H3 |
InChI Key |
CWVWAGJDEUOOME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




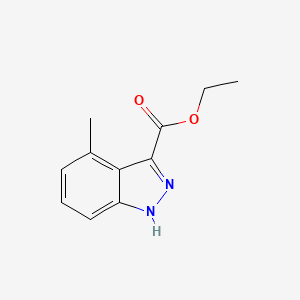
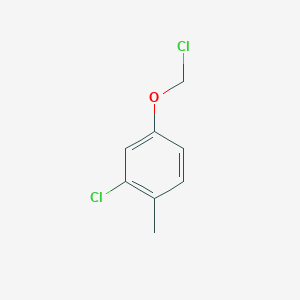
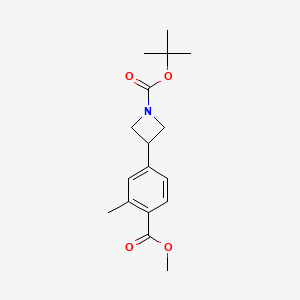
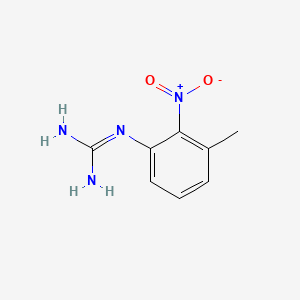
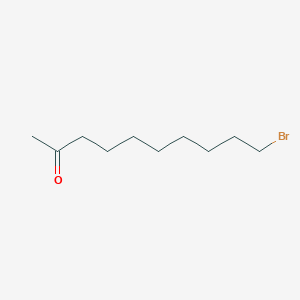
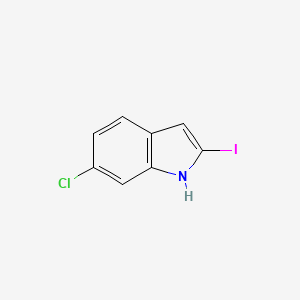
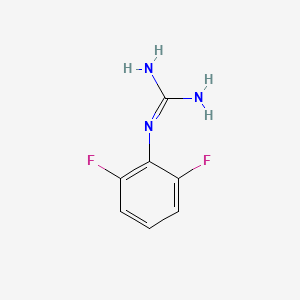
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
